Phosphoric acid

Descripción

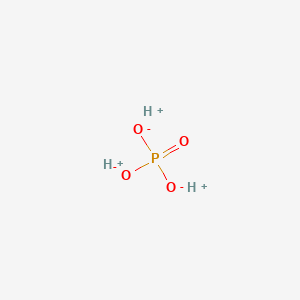

Structure

3D Structure

Propiedades

IUPAC Name |

phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIIXXVUZAFLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3PO4, Array, H3O4P | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phosphoric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphoric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024263 | |

| Record name | Phosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.995 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphoric acid appears as a clear colorless liquid or transparent crystalline solid. The pure solid melts at 42.35 °C and has a density of 1.834 g / cm3. Liquid is usually an 85% aqueous solution. Shipped as both a solid and liquid. Corrosive to metals and tissue. Used in making fertilizers and detergents and in food processing., Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Clear, colourless, viscous liquid, Thick, colorless, odorless, crystalline solid. [Note: Often used in an aqueous solution.]; [NIOSH], Solid, HYGROSCOPIC COLOURLESS CRYSTALS., CLEAR COLOURLESS ODOURLESS LIQUID., Thick, colorless, odorless, crystalline solid., Thick, colorless, odorless, crystalline solid. [Note: Often used in an aqueous solution.] | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | PHOSPHORIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Phosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

greater than 266 °F at 760 mmHg (USCG, 1999), 407 °C, 3.4 (Air = 1 at the boiling point of phosphoric acid), 158.00 °C. @ 760.00 mm Hg, 158 °C, 415 °F | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Soluble in water, alcohol; soluble in 8 volumes of 3:1 ether:alcohol mixture, Soluble in ethanol, 548 g/100 g water at 20 °C, 1000 mg/mL, Solubility in water: miscible, Solubility in water: very soluble, Miscible | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.892 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.8741 (100% solution); 1.6850 (85% solution); 1.334 (50% solution), all at 25 °C /Phosphoric acid solutions/, Density at 25 °C: 75% 1.574; 80% 1.628; 85% 1.685, /Bulk density =/ 15.6 lb/gal. /Phosphoric acid, liquid or solution/, 1.9 g/cm³, Density (at 25 °C): 1.7 g/cm³, 1.87 (pure) 1.33 (50% solution), (77 °F): 1.87 (pure) 1.33 (50% solution) | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 3.4 | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.03 mmHg (NIOSH, 2023), 0.02 [mmHg], VP: Concentration in wt%, kPa (all at 20 °C): 0, 2.35; 5, 2.33; 10, 2.31; 20, 2.27; 30, 2.17; 50, 1.73; 75, 0.75; 85, 0.29; 100, 0.004, 0.0285 torr at 20 °C, Vapor pressure, Pa at 25 °C:, Vapor pressure, kPa at 20 °C: 0.29, 0.03 mmHg | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

THE FOLLOWING CHEMICALS APPEAR AS IMPURITIES IN WET-PROCESS ACID-MERCHANT GRADE, PURIFIED WET-PROCESS ACID TECHNICAL GRADE, AND THERMAL ACID-TECHNICAL GRADE, RESPECTIVELY: CALCIUM MONOXIDE-0.06%, 0.005%, 0.01%; FLUORIDE-0.8%, 0.08%, <0.0001%; ALUMINUM OXIDE-1.7%, 0.01%, 0.0003%; IRON OXIDE-1.23%, 0.007%, 0.004%; MAGNESIUM OXIDE-0.58%, 0.003%, 0.0002%; POTASSIUM OXIDE-0.01%, 0%, 0.0007%; SODIUM OXIDE-0.12%, 0.0025%; SILICON DIOXIDE-0.07%, 0.1%, 0.0015%; AND SULFATE-2.2%, 0.2%, >0.002% | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Unstable orthorhombic crystals or clear syrupy liquid, Colorless, sparkling liquid or transparent, crystalline solid, depending on concentration and temperature. At 20 °C the 50% and 75% strengths are mobile liquids, the 85% is of syrupy consistency; the 100% acid is in the form of crystals., Colorless viscous liquid, Thick, colorless crystalline solid [Note: Often used in an aqueous solution] | |

CAS No. |

7664-38-2, 14265-44-2 | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007664382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09394 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orthophosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | phosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4GA8884NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TB602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

108 °F (NIOSH, 2023), 42.4 °C, Melting point: 75% -17.5 °C; 80% 4.6 °C; 85% 21 °C., Hygroscopic; Latent heat of fusion = 10.5 kJ/mol at the melting point; Heat capacity at constant pressure = 106.2 J/mole (25 °C)., White, monoclinic crystalline solid; MP; melts at 42.35 °C; the hemihydrate has a melting point of 29.25 °C /Pure, 100% phosphoric acid/, 41.00 to 44.00 °C. @ 760.00 mm Hg, 42 °C, 21.1 °C, 108 °F | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

What are the physical and chemical properties of orthophosphoric acid?

Title: Technical Monograph: Orthophosphoric Acid (

Executive Summary

Orthophosphoric acid (IUPAC: Phosphoric acid) serves as a foundational reagent in pharmaceutical development, acting simultaneously as a pH modifier, buffering agent, and chemical intermediate. Its utility is derived from its triprotic nature, allowing for precise buffering capacity across three distinct pH ranges (

Part 1: Molecular Structure & Thermodynamics

The physicochemical behavior of orthophosphoric acid is dictated by its tetrahedral geometry and ability to form extensive hydrogen bond networks.

-

Crystal Structure: Anhydrous

crystallizes in the monoclinic space group -

H-Bonding Network: In the liquid state, this network persists, leading to anomalously high viscosity and boiling point relative to its molecular weight. This structure facilitates proton conduction via the Grotthuss mechanism (proton hopping), making it a subject of interest in fuel cell electrolytes and specific drug delivery matrices.

Table 1: Thermodynamic & Structural Constants

| Property | Value | Conditions / Notes |

| Molecular Formula | ||

| Molar Mass | ||

| Crystal System | Monoclinic | Space Group: |

| Standard Enthalpy of Formation ( | Crystalline solid | |

| Standard Molar Entropy ( | Solid | |

| Heat Capacity ( | Liquid ( | |

| Dipole Moment | Gas phase |

Part 2: Physical Properties Profile

The physical state of phosphoric acid is highly concentration-dependent. The "syrupy" consistency of the commercial 85% aqueous solution is a direct result of inter-molecular hydrogen bonding hindering fluid flow.

Table 2: Concentration-Dependent Physical Data ( )

| Concentration (wt%) | Density (g/mL) | Viscosity (cP) | Refractive Index ( | Freezing Point ( |

| 10% | 1.053 | 1.2 | 1.3420 | -0.5 |

| 50% | 1.335 | 4.3 | 1.3805 | -18.0 |

| 75% | 1.573 | 15.0 | 1.4150 | -17.5 (eutectic) |

| 85% (Standard) | 1.685 | 28 - 45 | 1.4320 | 21.1 (hemihydrate) |

| 100% (Anhydrous) | 1.834 (solid) | 147 (supercooled) | 1.4500 | 42.35 |

Critical Insight: The freezing point depression curve is non-linear. Commercial 85% acid often supercools and remains liquid below its theoretical freezing point (

), but seeding with a crystal of the hemihydrate () will cause rapid solidification.

Part 3: Aqueous Chemistry & Speciation

Orthophosphoric acid is a triprotic acid, meaning it dissociates in three distinct steps. This property is the basis for the ubiquitous "Phosphate Buffer System" used in biological assays.[1]

Dissociation Equilibria (

-

(

-

(

-

(

Visualization: Phosphate Speciation & Condensation Pathways

Figure 1: Reaction network showing stepwise dissociation (horizontal) and thermal dehydration pathways (vertical/branching).

Part 4: Pharmaceutical Applications

Buffering Systems (PBS)

The

Acidifying & Etching Agent[2][4][5][6]

-

Formulations: Used as an acidulant in oral solutions to improve taste profile and stability.

-

Dentistry: 37% Phosphoric acid gel is the standard "etchant" used to demineralize enamel/dentin, creating micropores (5-50

deep) that enhance the micromechanical retention of resin composites.

Chemical Stability

Unlike nitric or sulfuric acid, phosphoric acid is non-oxidizing at standard temperatures. This makes it a safer choice for adjusting the pH of formulations containing oxidation-sensitive Active Pharmaceutical Ingredients (APIs).

Part 5: Experimental Protocol

Protocol: Preparation of 0.1 M Sodium Phosphate Buffer (pH 7.4)

Target Audience: Formulation Scientists requiring precise ionic strength control.

Materials:

-

Sodium Phosphate Monobasic Monohydrate (

, MW: 137.99 g/mol ) -

Sodium Phosphate Dibasic Anhydrous (

, MW: 141.96 g/mol ) -

Ultra-pure water (Milli-Q, 18.2 M

)

Methodology (Henderson-Hasselbalch Calculation):

Using

-

Calculate Ratios: For pH 7.4 and

7.20, the ratio -

Weighing:

-

Dissolve 3.1 g of

(Acid component) in 800 mL water. -

Dissolve 10.9 g of

(Base component) in the same vessel.

-

-

Adjustment:

-

Measure pH at

(pH is temperature sensitive; it drops ~0.0028 units per -

Adjust strictly with

(1M) or

-

-

Finalize: Dilute to exactly 1.0 L with water. Filter through a 0.22

membrane to sterilize.

Part 6: Safety & Handling

Although less aggressive than sulfuric acid, orthophosphoric acid is corrosive and can cause irreversible damage.

-

Skin/Eye Contact: Concentrated solutions (>10%) cause coagulative necrosis. Immediate irrigation with water for 15+ minutes is mandatory.

-

Incompatibility: Reacts vigorously with bases. In contact with metals (especially ferrous), it releases flammable hydrogen gas.[2]

-

Storage: Store in Type 316L Stainless Steel or High-Density Polyethylene (HDPE) containers. Avoid glass storage for long-term hot acid due to slow etching.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1004, Phosphoric Acid. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). Phosphoric Acid - Thermochemical Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

- The United States Pharmacopeial Convention (USP).Phosphoric Acid Monograph. USP-NF.

-

O'Neil, M.J. The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[4] 15th Edition.[4] Royal Society of Chemistry.

-

European Chemicals Agency (ECHA). Phosphoric Acid - Substance Information & Registration Dossier.[2] Retrieved from [Link]

Sources

High-Purity Phosphoric Acid: Industrial Synthesis & Purification Protocols

[1]

Executive Summary & Thermodynamic Context

The industrial production of phosphoric acid (

The challenge for researchers and process engineers is not synthesis—reacting phosphate rock with sulfuric acid is trivial—but purification .[1] The wet process yields a "merchant grade" acid (MGA) laden with cationic impurities (

This guide focuses on the Purified Wet Acid (PWA) route, specifically detailing the Solvent Extraction (SX) mechanism and Melt Crystallization polishing required to achieve Electronic Grade (SEMI) standards.[1]

The Feedstock: Wet Process Acid (WPA) Matrix

Before purification, one must characterize the feedstock.[1] MGA is typically produced via the dihydrate process:

1Table 1: Impurity Profile – Merchant Grade vs. Electronic Grade Requirements

| Component | Merchant Grade Acid (MGA) | Electronic Grade (SEMI Tier) | Purification Factor Required |

| 52-54% | > 85% ( | Concentration | |

| Iron ( | 5,000 - 10,000 ppm | < 10 ppb | |

| Arsenic ( | 10 - 50 ppm | < 10 ppb | Specific Removal |

| Fluorine ( | 1,000 - 5,000 ppm | < 1 ppm | Volatilization/Extraction |

| Sulfate ( | 20,000 - 40,000 ppm | < 500 ppb | Solubility Control |

| Organics (TOC) | 50 - 200 ppm | < 20 ppb | Oxidation/Carbon |

Core Mechanism: Solvent Extraction (SX)

The primary vehicle for purification is Liquid-Liquid Extraction (LLE).[1] This process relies on the selective partitioning of

The Extractant Choice: TBP vs. MIBK[2]

-

TBP (Tri-n-butyl phosphate): Operates via a solvation mechanism.[1] It forms a hydrogen-bonded complex with phosphoric acid.[1]

-

MIBK (Methyl Isobutyl Ketone):

Expert Insight: For high-purity applications, TBP diluted in Kerosene (20-50% v/v) is the standard due to its chemical stability and superior rejection of heavy metals, despite the higher energy cost of stripping.[1]

The SX Circuit Logic

The process must follow a strict three-stage cycle to prevent impurity carryover:

-

Extraction: Acid moves to Organic phase.[1][3][6] Metals stay in Aqueous.[1]

-

Scrubbing: A small stream of pure acid washes the loaded organic phase to remove physically entrained impurities.[1] This is the critical step for high purity.

-

Stripping: Water washes the acid back out of the organic phase.[1][3]

Figure 1: Counter-current Solvent Extraction Circuit. The "Scrubbing" loop is the primary determinant of final metal ion purity.[1]

Polishing for Electronic Grade: Arsenic & Crystallization

Solvent extraction excels at removing bulk metals (Fe, Al) but struggles with Arsenic (chemically similar to Phosphorus) and trace anions.[1]

Arsenic Removal Kinetics

Arsenic exists as

-

Protocol: Reduce

to -

Reaction:

-

Filtration: The precipitate is colloidal; use a 0.5

membrane filter or diatomaceous earth aid.[1]

Melt Crystallization (The Final Polish)

For semiconductor grade (SEMI C36), SX is often insufficient.[1] Layer Melt Crystallization is used.[1]

Experimental Protocol: Lab-Scale Purification

This protocol simulates the industrial TBP extraction process for research validation.

Safety:

Materials

-

Feed: 100 mL Merchant Grade Acid (pre-filtered, 85%).

-

Solvent: TBP (Tri-n-butyl phosphate) + Kerosene (Exxsol D80) in a 50:50 v/v ratio.[1]

-

Scrub Solution: High-purity

(reagent grade) diluted to 40%.[1] -

Strip Solution: Ultra-pure Deionized Water (18.2

).[1]

Workflow

-

Pre-treatment:

-

Extraction:

-

Mix Feed and Solvent (Ratio O:A = 1.5:1) in a separatory funnel.

-

Shake vigorously for 5 minutes.

-

Allow phase separation (approx. 10-15 mins).

-

Observation: The bottom aqueous phase (Raffinate) contains Fe/Al.[1] Collect top organic phase.

-

-

Scrubbing (Crucial Step):

-

Stripping:

-

Concentration:

-

Evaporate the dilute product under vacuum (Rotary Evaporator) at

to reach 85% concentration.

-

Analytical Validation (Self-Correcting Systems)

To ensure the protocol works, implement these checkpoints:

-

Mass Balance Check: Measure the volume of Raffinate. If Raffinate volume < 40% of initial feed, phase inversion or emulsion may have occurred.[1]

-

Colorimetric Indicator: MGA is green/brown.[1] The Loaded Organic should be clear/yellow.[1] The Strip Product must be water-white (APHA < 10).[1]

-

Conductivity/ICP-MS:

References

-

Dehydration and Extraction Mechanisms

-

Arsenic Removal Kinetics

-

Solvent Extraction Optimization

-

Electronic Grade Standards

-

Crystallization Techniques

-

Industrial Overview

Sources

- 1. researchgate.net [researchgate.net]

- 2. Wet process of phosphoric acid purification by solvent extraction using tri-n-butyl phosphate and cyclohexanol mixtures | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 3. Study on the Purification Process of Phosphoric Acid Using Organic Solvents: A Case of Wet-process Phosphoric Acid Based On Karatau Phosphorites [openchemicalengineeringjournal.com]

- 4. CN102730654B - Production method of ultra-pure electronic grade phosphoric acid - Google Patents [patents.google.com]

- 5. CN102701165B - Method for removing arsenic from electronic grade phosphoric acid generated by wet-process phosphoric acid - Google Patents [patents.google.com]

- 6. openchemicalengineeringjournal.com [openchemicalengineeringjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. DGR Industrial Products, Inc. :: Generic Chemicals :: Phosphoric Acid, 85% Concentration, Semiconductor Grade, 250ml [chemical-supermarket.com]

- 9. valcogroup-valves.com [valcogroup-valves.com]

- 10. data.epo.org [data.epo.org]

- 11. store-us.semi.org [store-us.semi.org]

- 12. Phosphoric Acid 85% SEMI - Columbus Chemical Industries [columbuschemical.com]

- 13. Electronic Grade Phosphoric Acid Refining and Purification-Ion Exchange - Jiangsu Haipu Functional Materials Co.,Ltd. [haipumat.com]

Understanding the dissociation constants (pKa) of phosphoric acid.

Technical Guide: The Dissociation Dynamics of Phosphoric Acid ( )

For Researchers and Drug Development Professionals

Executive Summary

Phosphoric acid (

This guide analyzes the dissociation mechanics of phosphoric acid, emphasizing the critical deviations caused by ionic strength (

Part 1: Theoretical Framework & Thermodynamics

The Three Dissociation Equilibria

Phosphoric acid dissociates in three distinct steps. The distribution of species is governed by the pH of the solution relative to these constants.

| Step | Equilibrium Reaction | Thermodynamic pKa ( | Dominant Species Range |

| 1 | 2.15 | pH < 2.15 | |

| 2 | 7.20 | 2.15 < pH < 12.35 | |

| 3 | 12.35 | pH > 12.35 |

Table 1: Thermodynamic dissociation constants.

The Critical Role of Ionic Strength (Debye-Hückel)

In drug development, solutions are rarely at zero ionic strength. Physiological conditions (

According to the Debye-Hückel limiting law, as ionic strength increases, the pKa values of phosphate species decrease . This is particularly critical for

Implication: A buffer calculated using

Temperature Dependence

Dissociation is an endothermic process. As temperature increases, pKa values generally decrease slightly, though the effect is non-linear and species-dependent.

-

HPLC Context: Method development at

vs.

Part 2: Physiological & Pharmaceutical Relevance

The Phosphate Buffer System

The

Speciation Logic Diagram

The following diagram illustrates the sequential deprotonation and the specific pH windows where each species predominates.

Figure 1: Sequential dissociation of phosphoric acid. Note the central role of the H2PO4-/HPO4(2-) equilibrium in physiological buffering.

Part 3: Experimental Determination Protocol

Objective: Determine the precise

Materials

-

Analyte: 0.05 M Phosphoric Acid (

) or Potassium Dihydrogen Phosphate ( -

Titrant: 0.1 M Sodium Hydroxide (

), standardized (carbonate-free). -

Instrumentation: Calibrated pH meter (3-point calibration: pH 4.01, 7.00, 10.01) with a glass combination electrode.

-

Environment: Thermostated vessel (e.g.,

) with magnetic stirring.

Workflow Diagram

Figure 2: Step-by-step potentiometric titration workflow for pKa determination.

Detailed Procedure

-

System Calibration: Calibrate the pH meter immediately before use. Ensure the slope is between 95% and 105%.

-

Sample Prep: Dissolve a precise mass of

in degassed deionized water. Add background electrolyte (e.g., KCl) if fixing ionic strength is required. -

Titration: Add standardized NaOH in small increments.

-

Critical Step: Allow the reading to stabilize fully after each addition. Phosphate buffers can exhibit slow equilibration near the pKa.

-

-

Data Processing (Bjerrum Plot):

-

Plot

(average number of bound protons) vs. pH. -

The pKa values correspond to the pH at half-integral values of

(e.g.,

-

Part 4: Practical Applications in Chromatography (HPLC)

Buffer Preparation: The "Right" Way vs. The "Easy" Way

A common error in analytical labs is preparing buffers by titrating a salt with a strong acid/base to a target pH.

-

The Wrong Way (Titration): Taking 50mM

and adding concentrated HCl to reach pH 7.0.-

Result: This increases the ionic strength significantly (adding

ions), altering the retention time of ionizable analytes in HPLC.

-

-

The Right Way (Equimolar Mixing): Prepare 50mM

and 50mM-

Result: Constant phosphate concentration and controlled ionic strength.

-

HPLC Column Compatibility

-

Silica Dissolution: Phosphate buffers are aggressive toward silica-based columns at pH > 8.0 .

-

Solubility: Phosphate salts precipitate in high percentages of organic modifiers (e.g., >80% Acetonitrile).

-

Rule of Thumb: If using >70% organic, switch to an organic buffer (e.g., Ammonium Acetate) or use a polymer-based column.

-

References

-

CRC Handbook of Chemistry and Physics. "Dissociation Constants of Inorganic Acids and Bases." CRC Press.

-

Pion Inc. "How the ionic strength affects the ionization constant (pKa)." Pion Technical Notes. [Link]

-

Separation Science. "Buffer Preparation – Right, Easy, Wrong." HPLC Solutions. [Link]

-

National Center for Biotechnology Information (NCBI). "Phosphoric Acid - PubChem Compound Summary." PubChem. [Link]

-

Nacalai Tesque. "Preparation of Mobile Phase for HPLC." Technical Guide. [Link]

Mastering the Handling of Concentrated Phosphoric Acid: A Technical Guide for Laboratory Professionals

Concentrated phosphoric acid (H₃PO₄), typically supplied as an 85% aqueous solution, is a ubiquitous reagent in research and development, valued for its roles as an acidulant, a catalyst, and a key component in buffer systems. However, its utility is matched by significant hazards. This guide provides an in-depth framework for the safe handling and management of concentrated phosphoric acid in a laboratory setting, grounded in the principles of chemical causality and risk mitigation. It is intended for researchers, scientists, and drug development professionals who demand not just procedural steps, but a comprehensive understanding of the safety principles involved.

Section 1: The Chemico-Hazardous Profile of Concentrated Phosphoric Acid

Understanding the intrinsic properties of a chemical is the bedrock of its safe handling. Concentrated phosphoric acid is a viscous, colorless, and odorless liquid.[1] While not volatile at room temperature, its corrosive nature is potent and can cause severe damage upon contact.[2]

1.1. Health Hazards: A Multi-faceted Threat

The primary danger of concentrated phosphoric acid lies in its severe corrosive action on biological tissues.[3]

-

Dermal and Ocular Corrosion: Direct contact with the skin or eyes causes severe burns, pain, redness, and blistering.[3] Ocular exposure is particularly dangerous and can lead to permanent blindness.[3][4] Unlike some acids, phosphoric acid may not produce an immediate burning sensation on the skin, potentially delaying the recognition of exposure and worsening the injury.[5]

-

Respiratory Irritation: While not highly volatile, mists or aerosols generated from heating or agitation can irritate the nose, throat, and upper respiratory tract.[3][6] Prolonged exposure may lead to chronic conditions like bronchitis.[7]

-

Ingestion: If ingested, phosphoric acid can cause severe burns to the lips, tongue, throat, and stomach, leading to symptoms like nausea, vomiting, and diarrhea, with the potential for permanent damage.[3]

1.2. Physicochemical Hazards

Beyond its biological corrosivity, concentrated phosphoric acid presents several reactivity hazards that must be managed.

-

Exothermic Dilution: The dilution of concentrated phosphoric acid with water is a highly exothermic process. Adding water to acid can cause localized boiling and violent splashing of the corrosive solution.[8] This underscores the critical procedural mandate: Always Add Acid to Water slowly and with agitation.[8][9]

-

Reaction with Metals: Phosphoric acid reacts with many metals to produce flammable and potentially explosive hydrogen gas.[7][10] This necessitates careful selection of storage containers and reaction vessels.

-

Incompatibility with Bases and Other Reagents: Violent reactions can occur upon contact with strong bases, sulfides, and cyanides.[8][10] It is also incompatible with strong oxidizing agents and combustible materials.[4][6]

Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective laboratory safety transcends the mere use of personal protective equipment (PPE). It begins with a systematic approach to risk mitigation known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards at their source.

Caption: Figure 1. A visual representation of the hierarchy of controls, prioritizing the most effective safety measures.

Before any procedure, a risk assessment should be conducted, considering if the use of concentrated phosphoric acid can be eliminated or substituted with a safer alternative.[9] If not, engineering and administrative controls are the next lines of defense.

-

Engineering Controls: The most critical engineering control for handling concentrated phosphoric acid is a certified chemical fume hood.[11][12] This contains vapors and protects the user from splashes. An eyewash station and safety shower must be immediately accessible in any area where phosphoric acid is handled.[4][6][11]

-

Administrative Controls: Standard Operating Procedures (SOPs) must be developed and strictly followed for all tasks involving this chemical. All personnel must receive documented training on these SOPs and the specific hazards of phosphoric acid.[7] Work areas should be clearly demarcated with appropriate hazard signage.

Section 3: Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are primary, the correct use of PPE is mandatory.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[4] Given the severe risk of splashes, it is highly recommended to use a full-face shield in conjunction with safety goggles.[6][7] Standard safety glasses do not provide adequate protection.

-

Skin Protection: A lab coat must be worn and fully fastened.[12] Acid-resistant gloves are essential. Suitable materials include natural rubber, neoprene, nitrile rubber, and PVC.[3][7] Always inspect gloves for signs of degradation or pinholes before use and remove them promptly and properly after handling.

-

Respiratory Protection: Generally, if work is conducted within a fume hood, respiratory protection is not required. However, if exposure limits are exceeded or in the event of a large spill, a NIOSH-approved respirator with an appropriate acid gas cartridge may be necessary.[4][7]

Section 4: Standard Operating Procedures

4.1. Storage and Handling

-

Storage: Store concentrated phosphoric acid in a cool, dry, well-ventilated area designated as a corrosives area.[4][8] Keep containers tightly closed.[8] Storage containers should be made of corrosion-resistant materials like 316 stainless steel or rubber-lined steel.[5][8] Ensure segregation from incompatible materials such as bases, metals, and oxidizing agents.[6][10]

-

Handling: Always transport phosphoric acid in a secondary container. Avoid all direct contact with skin and eyes and do not breathe in mists or vapors.[13] Do not eat, drink, or smoke in areas where phosphoric acid is handled.[7][13] Wash hands thoroughly after handling.[11]

4.2. Experimental Protocol: Preparation of a 1M Phosphoric Acid Solution

This protocol details the steps for safely diluting concentrated (85%) phosphoric acid.

-

Pre-calculation: Determine the required volume of concentrated (85%) phosphoric acid. (85% H₃PO₄ has a molarity of ~14.7 M). To make 1 L of 1 M H₃PO₄, you will need approximately 68 mL of the concentrated stock.

-

PPE and Engineering Controls: Don all required PPE (face shield, goggles, acid-resistant gloves, lab coat). Perform all work inside a certified chemical fume hood.

-

Preparation: Add approximately 800 mL of deionized water to a 1 L volumetric flask or beaker made of borosilicate glass. Place it on a magnetic stir plate with a stir bar.

-

Dilution: Slowly and carefully measure the calculated volume (68 mL) of concentrated phosphoric acid using a graduated cylinder. Crucially, add the concentrated acid slowly to the stirring water. [8][9] Never add water to the acid.[8] The solution will become warm.

-

Final Volume: Allow the solution to cool to room temperature. Once cool, add deionized water to reach the final 1 L mark.

-

Labeling and Storage: Transfer the diluted acid to a properly labeled, sealed container for storage.

Section 5: Emergency Procedures: Preparedness is Paramount

Accidents can happen despite the best precautions. A rapid and correct response is critical to minimizing harm.

5.1. Exposure Response

-

Eye Contact: Immediately flush the eyes with copious amounts of gently flowing water for at least 15-20 minutes, holding the eyelids open.[6][9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6][13]

-

Skin Contact: Immediately remove all contaminated clothing.[14] Flush the affected skin with plenty of water for at least 15 minutes.[6] Seek medical attention if irritation persists or burns are present.[6]

-

Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[12] Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[14] If the person is conscious, have them drink one or two glasses of water or milk.[8] Seek immediate medical attention.[8]

5.2. Spill Response

For small spills within a fume hood:

-

Ensure appropriate PPE is worn.[12]

-

Contain the spill with an inert absorbent material like sand or a commercial acid spill kit.[14]

-

Carefully cover the spill with a neutralizing agent such as sodium bicarbonate or soda ash and mix.[7][8]

-

Once neutralized, collect the residue using a scoop or dustpan and place it into a labeled, sealed container for hazardous waste disposal.[7]

-

Decontaminate the area with water and wipe dry.

For large spills, evacuate the area and follow your institution's emergency response procedures.[7]

Section 6: Waste Disposal

Unneutralized phosphoric acid is considered a hazardous waste due to its corrosivity.[5] All waste containing phosphoric acid, including spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[12] The container should be stored in a satellite accumulation area and disposed of through your institution's Environmental Health & Safety (EH&S) department in accordance with local, state, and federal regulations.[5][12]

Quantitative Data Summary

| Parameter | Value | Source(s) |

| Chemical Formula | H₃PO₄ | - |

| CAS Number | 7664-38-2 | [10] |

| Appearance (85%) | Clear, colorless, odorless, viscous liquid | [1][6] |

| pH (0.1 N solution) | 1.5 | [8] |

| Boiling Point | 158°C (316°F) | [8] |

| OSHA PEL (8-hr TWA) | 1 mg/m³ | [7][15] |

| NIOSH REL (10-hr TWA) | 1 mg/m³ | [7][15] |

| NIOSH STEL (15-min) | 3 mg/m³ | [7][15] |

| ACGIH TLV (8-hr TWA) | 1 mg/m³ | [8][15] |

| ACGIH STEL | 3 mg/m³ | [8][15] |

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; TLV: Threshold Limit Value.

References

- Vertex AI Search. (n.d.). SAFETY DATA SHEET - Phosphoric Acid 50% - 85%.

- VelocityEHS. (2015, June 17). Phosphoric Acid Safety Tips.

- Sciencelab.com. (n.d.). SDS Phosphoric Acid.

- Fisher Scientific. (2009, October 19). SAFETY DATA SHEET.

- Fisher Scientific. (2015, March 23). Safety Data Sheet.

- National Tank Outlet. (n.d.). Phosphoric Acid Storage Tanks.

- Watts. (n.d.). PHOSPHORIC ACID.

- IsoLab, University of Washington. (2021, June 23). SOP - Phosphoric Acid.

- New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PHOSPHORIC ACID.

- CLEAPSS Science. (n.d.). Student safety sheets 24 Phosphoric(V) acid.

- Canadian Centre for Occupational Health and Safety (CCOHS). (n.d.). Phosphoric Acid (Solutions).

- Carl ROTH. (n.d.). Safety Data Sheet: ortho-Phosphoric acid.

- U.S. Environmental Protection Agency (EPA). (n.d.). Phosphoric Acid.

- International Labour Organization. (n.d.). ICSC 1008 - PHOSPHORIC ACID.

- Valudor Products. (n.d.). Safety Data Sheet: Phosphoric acid 75%-85%.

- Centers for Disease Control and Prevention (CDC). (n.d.). Phosphoric acid - NIOSH Pocket Guide to Chemical Hazards.

- Occupational Safety and Health Administration (OSHA). (n.d.). PHOSPHORIC ACID.

Sources

- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphoric acid [cdc.gov]